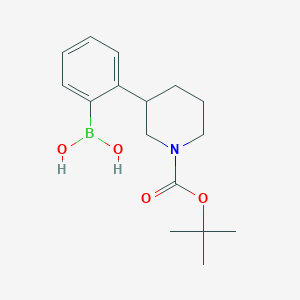
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions.
Attachment of the Phenyl Ring: The phenyl ring is then attached to the piperidine ring through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and ligands are often employed in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Hydroxyl-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as an intermediate in the synthesis of drug candidates, particularly in the field of oncology.
Industry: The compound is utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid group interacts with diols and hydroxyl groups in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in the development of enzyme inhibitors and therapeutic agents.
類似化合物との比較
Similar Compounds
(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)boronic acid: Similar structure but with a different position of the piperidine ring.
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Contains a pyrazole ring instead of a phenyl ring.
(2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-imidazol-4-yl)acetic acid: Contains an imidazole ring instead of a phenyl ring.
Uniqueness
The uniqueness of (2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)phenyl)boronic acid lies in its specific substitution pattern and the presence of the boronic acid group. This combination imparts unique reactivity and binding properties, making it a valuable compound in various fields of research and development.
特性
分子式 |
C16H24BNO4 |
|---|---|
分子量 |
305.2 g/mol |
IUPAC名 |
[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C16H24BNO4/c1-16(2,3)22-15(19)18-10-6-7-12(11-18)13-8-4-5-9-14(13)17(20)21/h4-5,8-9,12,20-21H,6-7,10-11H2,1-3H3 |
InChIキー |
AIYVKPFZQAZVTC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2CCCN(C2)C(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















